molecular formula C15H20N2O4 B15260582 4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid

4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid

Cat. No.: B15260582
M. Wt: 292.33 g/mol
InChI Key: BTCCCQNFBOVOGG-UHFFFAOYSA-N
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Description

4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the piperidine ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. The final product is obtained through purification techniques like recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions to occur at other functional groups within the molecule. The piperidine ring provides structural stability and can participate in various chemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of the piperidine ring. This structure provides distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

1-methyl-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylic acid

InChI

InChI=1S/C15H20N2O4/c1-17-9-7-15(8-10-17,13(18)19)16-14(20)21-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,20)(H,18,19)

InChI Key

BTCCCQNFBOVOGG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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